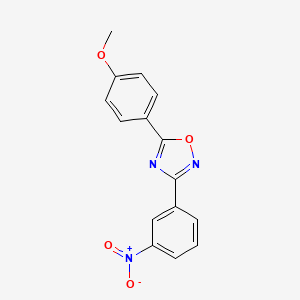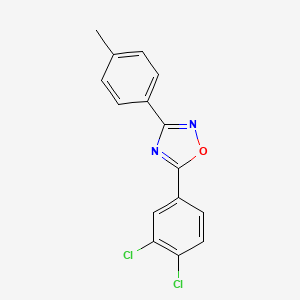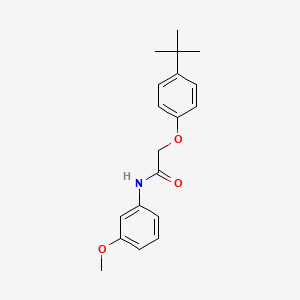![molecular formula C16H24N4O3 B5564473 N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)
N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide involves complex reactions, including cyclization and acylation. For example, the reaction of specific cyclopropa pyrazolo pyrimidine derivatives with primary amines leads to various products through ring transformation and fission processes, demonstrating the complexity of synthesizing such compounds (Kurihara et al., 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is intricate, involving cyclopropyl groups and pyrazolo pyrimidine rings. These structures undergo various transformations under different conditions, revealing their reactive nature and potential for forming diverse derivatives (Kurihara et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a variety of products, depending on the reagents and conditions. For instance, catalytic hydrogenation can cause ring fission of the cyclopropane ring, while reactions with amines can produce multiple derivatives, showcasing the chemical versatility and reactivity of such compounds (Kurihara et al., 1982).
Scientific Research Applications
Synthesis and Anti-tumor Activities
Research has shown that compounds similar to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide, specifically those derived from cyanoacetylhydrazine, can be synthesized into various heterocyclic derivatives like pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole. These derivatives have been evaluated for anti-tumor activities against different human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these compounds have shown inhibitory effects that are significantly higher than those of the reference drug, doxorubicin (Mohareb, Abdallah, & Abdelaziz, 2013).
Novel Synthesis for Anti-tumor Applications
Another study demonstrates the use of cyanoacetylhydrazine in the synthesis of novel pyrazole derivatives, which were then tested for their anti-tumor activities. These novel compounds were synthesized into new thiophene, pyran, thiazole, and other fused heterocyclic derivatives. Their anti-tumor activities were evaluated against several human tumor cell lines, and some of these compounds showed significantly higher inhibitory effects compared to doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).
Cyclopropanation in Chemical Synthesis
In the realm of chemical synthesis, compounds with structural similarities have been used in various reactions, such as cyclopropanation. This involves the creation of cyclopropane rings, a key structural element in many biologically active molecules. For instance, dirhodium tetraprolinate has been employed as a catalyst in the asymmetric cyclopropanation of certain compounds, achieving high turnover numbers and frequencies (Davies & Venkataramani, 2003).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly pyrazoles and pyrazolines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of novel pyrazole-3,4-dicarboxylates and their derivatives, for example, has been explored for potential cytotoxic activities against specific cell lines (Sekkak et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-3-[5-(2-ethoxyacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-2-23-11-16(22)19-7-8-20-14(10-19)9-13(18-20)5-6-15(21)17-12-3-4-12/h9,12H,2-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGLVNUHAKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC(=N2)CCC(=O)NC3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5564395.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)
![5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5564402.png)
![3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5564406.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)



![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)